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molecular formula C8H3Cl2NO B194311 2,3-Dichlorobenzoyl cyanide CAS No. 77668-42-9

2,3-Dichlorobenzoyl cyanide

Cat. No. B194311
M. Wt: 200.02 g/mol
InChI Key: FIBBFBXFASKAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111101

Procedure details

In a mixture of 128 gm. of copper cyanide, 120 ml. of acetonitrile and 200 ml. of toluene, the solution of 200 gm. of 2,3-dichlorobenzoylchloride (II) in 250 ml of toluene was added. The reaction mixture was refluxed for 16 hour. After filtration, the solvent was removed under reduced pressure to give 200 ml of oily 2,3-dichlorobenzoyl cyanide (III).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.C(#N)C.[Cl:9][C:10]1[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:19][C:18]1[C:10]([Cl:9])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([C:4]#[N:5])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a mixture of 128 gm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 hour
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)C#N)C=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 200 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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